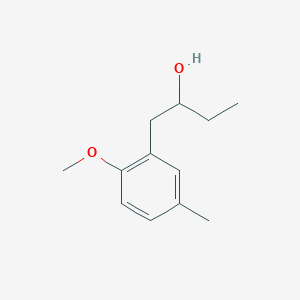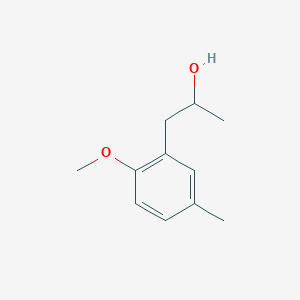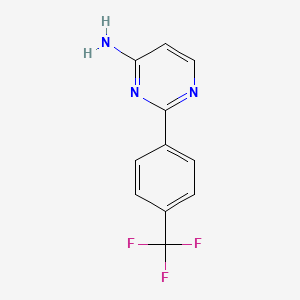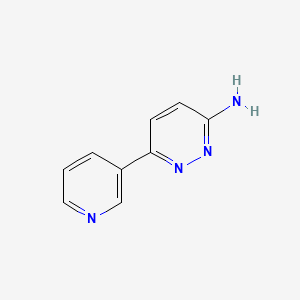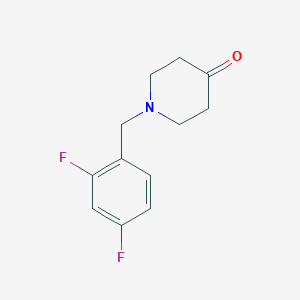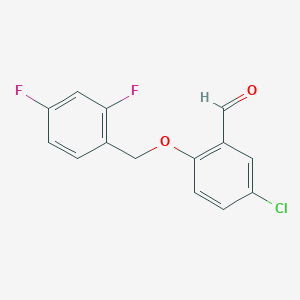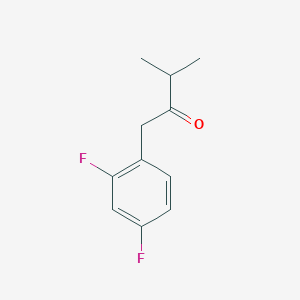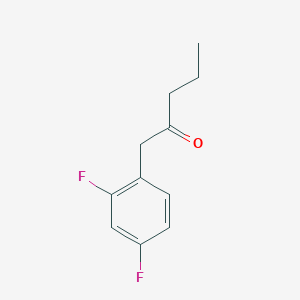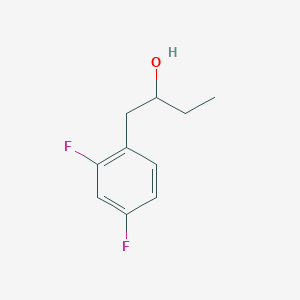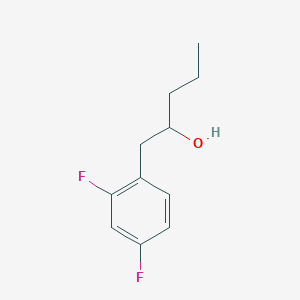![molecular formula C11H12F2O2 B7867590 2-[(2,4-Difluorophenyl)methyl]butanoic acid](/img/structure/B7867590.png)
2-[(2,4-Difluorophenyl)methyl]butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(2,4-Difluorophenyl)methyl]butanoic acid is a fluorinated organic compound characterized by its unique chemical structure, which includes a difluorophenyl group attached to a butanoic acid moiety. This compound is of interest in various scientific and industrial applications due to its distinct properties and reactivity.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 2,4-difluorobenzaldehyde and a suitable alkylating agent.
Reaction Steps: The aldehyde group is first reduced to an alcohol, followed by a Grignard reaction with ethyl magnesium bromide to form the corresponding magnesium salt. Subsequent hydrolysis yields the target compound.
Industrial Production Methods: Large-scale production involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: Sodium hydride (NaH) in an aprotic solvent.
Major Products Formed:
Oxidation: this compound.
Reduction: 2-[(2,4-Difluorophenyl)methyl]butanol.
Substitution: Various fluorinated derivatives depending on the nucleophile used.
科学研究应用
2-[(2,4-Difluorophenyl)methyl]butanoic acid finds applications in:
Chemistry: As a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Studying the effects of fluorinated compounds on biological systems.
Medicine: Potential use in drug design and development, given its unique chemical properties.
Industry: Utilized in the production of materials with specific properties, such as enhanced thermal stability and chemical resistance.
作用机制
The compound exerts its effects through interactions with molecular targets, primarily involving pathways related to its fluorinated structure. The presence of fluorine atoms can influence the binding affinity and specificity of the compound to biological targets, leading to potential therapeutic effects.
相似化合物的比较
2-[(2,4-Difluorophenyl)ethyl]butanoic acid: Similar structure with an ethyl group instead of a methyl group.
2-[(2,4-Difluorophenyl)propyl]butanoic acid: Similar structure with a propyl group instead of a methyl group.
2-[(2,4-Difluorophenyl)butyl]butanoic acid: Similar structure with a butyl group instead of a methyl group.
Uniqueness: 2-[(2,4-Difluorophenyl)methyl]butanoic acid is unique due to its specific combination of fluorine atoms and the butanoic acid moiety, which provides distinct chemical and physical properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique structure and reactivity make it a valuable compound for further research and application development.
属性
IUPAC Name |
2-[(2,4-difluorophenyl)methyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F2O2/c1-2-7(11(14)15)5-8-3-4-9(12)6-10(8)13/h3-4,6-7H,2,5H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGCKFHPPNZKTHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C=C1)F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
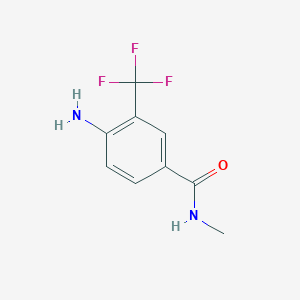
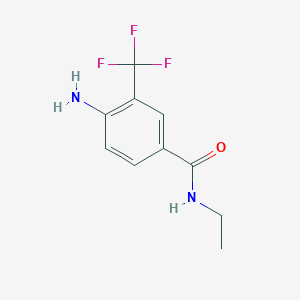
![2-{[4-Amino-3-(trifluoromethyl)phenyl]formamido}acetamide](/img/structure/B7867522.png)

